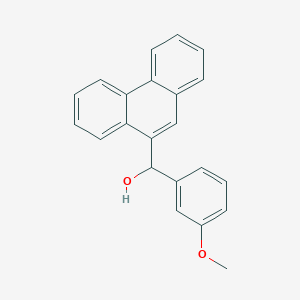
(3-Methoxyphenyl)(phenanthren-9-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methoxyphenyl)(phenanthren-9-yl)methanol is an organic compound with the molecular formula C22H18O2 and a molecular weight of 314.38 g/mol This compound features a phenanthrene moiety attached to a methanol group, which is further substituted with a 3-methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyphenyl)(phenanthren-9-yl)methanol typically involves the reaction of phenanthrene-9-carbaldehyde with 3-methoxyphenylmagnesium bromide (a Grignard reagent) in an anhydrous ether solvent. The reaction is carried out under inert atmosphere conditions to prevent moisture from interfering with the Grignard reagent. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
化学反应分析
Types of Reactions
(3-Methoxyphenyl)(phenanthren-9-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Formation of phenanthrene-9-carboxaldehyde or phenanthrene-9-carboxylic acid.
Reduction: Formation of this compound.
Substitution: Formation of derivatives with different functional groups replacing the methoxy group.
科学研究应用
(3-Methoxyphenyl)(phenanthren-9-yl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (3-Methoxyphenyl)(phenanthren-9-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes or signaling pathways. Similarly, its anticancer properties could be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific cellular pathways .
相似化合物的比较
Similar Compounds
(3-Hydroxyphenyl)(phenanthren-9-yl)methanol: Similar structure but with a hydroxyl group instead of a methoxy group.
(3-Methoxyphenyl)(naphthalen-1-yl)methanol: Similar structure but with a naphthalene moiety instead of a phenanthrene moiety.
Uniqueness
(3-Methoxyphenyl)(phenanthren-9-yl)methanol is unique due to its specific combination of a phenanthrene moiety and a 3-methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
属性
分子式 |
C22H18O2 |
|---|---|
分子量 |
314.4 g/mol |
IUPAC 名称 |
(3-methoxyphenyl)-phenanthren-9-ylmethanol |
InChI |
InChI=1S/C22H18O2/c1-24-17-9-6-8-16(13-17)22(23)21-14-15-7-2-3-10-18(15)19-11-4-5-12-20(19)21/h2-14,22-23H,1H3 |
InChI 键 |
ZNVIKOXIUZHPPZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C(C2=CC3=CC=CC=C3C4=CC=CC=C42)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





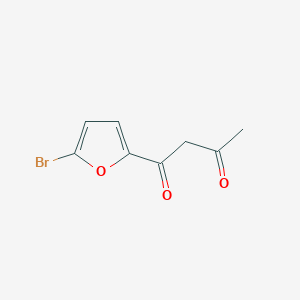
![7-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15241263.png)
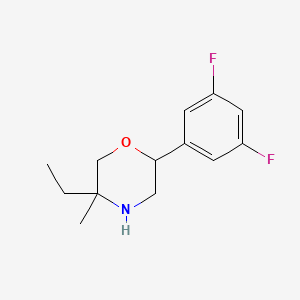
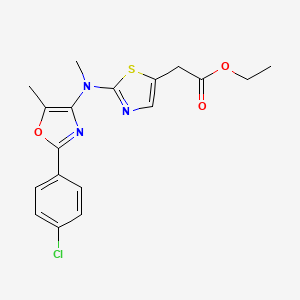
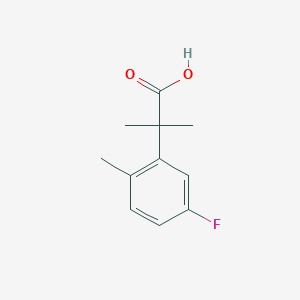

![4-[(2-Methylpentan-3-yl)amino]butan-2-ol](/img/structure/B15241300.png)
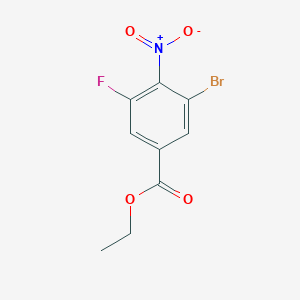

![2-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15241322.png)
![1-(4-Chloro-benzyl)-1H-[1,2,3]triazol-4-ylamine](/img/structure/B15241331.png)
